Cas no 1261969-39-4 (2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid)

2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid is a versatile organic compound with distinct chemical properties. It exhibits high purity and stability, making it suitable for various applications in organic synthesis. The presence of the chloro and fluoro groups enhances its reactivity, while the methoxy group provides additional functional versatility. This compound is ideal for research and development in pharmaceuticals, agrochemicals, and materials science.
2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid structure
1261969-39-4 structure
商品名:2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid
CAS番号:1261969-39-4
MF:C14H10ClFO3
メガワット:280.678806781769
MDL:MFCD18320678
CID:1219744
PubChem ID:53226578

2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid 化学的及び物理的性質

名前と識別子

    • 2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid
    • DTXSID90690196
    • MFCD18320678
    • 1261969-39-4
    • 2-Chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%
    • 4-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
    • MDL: MFCD18320678
    • インチ: InChI=1S/C14H10ClFO3/c1-19-13-7-9(3-5-12(13)16)8-2-4-11(15)10(6-8)14(17)18/h2-7H,1H3,(H,17,18)
    • InChIKey: GPQCWHOYAUYYMG-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F

計算された属性

  • せいみつぶんしりょう: 280.0302500g/mol
  • どういたいしつりょう: 280.0302500g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 326
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 46.5Ų

2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB327870-5g
2-Chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%; .
1261969-39-4 95%
5g
€1159.00 2025-03-19
abcr
AB327870-5 g
2-Chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%; .
1261969-39-4 95%
5g
€1159.00 2023-04-26

2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid 関連文献

2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acidに関する追加情報

Introduction to 2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid (CAS No. 1261969-39-4)

2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 1261969-39-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural motifs that include a chloro substituent at the 2-position and a fluorine and methoxy-substituted phenyl group at the 4- and 3-positions, respectively. The precise arrangement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

The structural configuration of 2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid is highly relevant in medicinal chemistry due to its potential as a precursor for drug development. The presence of both electron-withdrawing (chloro) and electron-donating (fluoro, methoxy) groups creates a balance that can influence the reactivity and pharmacokinetic behavior of derivatives. This balance is particularly interesting in the context of designing small-molecule inhibitors targeting specific biological pathways.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Among these efforts, benzoic acid derivatives have emerged as a prominent class of compounds due to their diverse biological activities. Specifically, 2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid has been explored as a key intermediate in the synthesis of molecules with potential applications in oncology, inflammation, and metabolic disorders. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity, which are critical factors in drug design.

One of the most compelling aspects of 2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid is its utility in constructing heterocyclic frameworks. Heterocycles are integral components of many pharmacologically active compounds, and modifying their core structures can lead to significant changes in biological activity. Researchers have leveraged this compound to develop derivatives with enhanced binding to enzymes and receptors involved in disease pathways. For instance, modifications at the 2-chloro position have been shown to modulate the interaction with cytochrome P450 enzymes, which are crucial in drug metabolism.

The fluorine substituent at the 4-position plays a pivotal role in influencing the electronic properties of the molecule. Fluorine's high electronegativity can lead to increased lipophilicity and metabolic stability, which are desirable traits in drug candidates. Additionally, the methoxy group at the 3-position introduces steric hindrance and electronic effects that can fine-tune the pharmacophore. These structural features collectively contribute to the compound's versatility as a building block in medicinal chemistry.

Recent studies have highlighted the importance of 2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid in developing inhibitors targeting kinases and other enzymes implicated in cancer progression. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases. By synthesizing derivatives based on this compound, researchers have identified molecules that exhibit potent inhibitory activity against specific kinases while maintaining selectivity against closely related enzymes. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes.

The synthesis of 2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid involves multi-step organic transformations that highlight its synthetic utility. The chloro group provides a reactive site for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of additional substituents at other positions on the benzene ring. The fluorine and methoxy groups can also be modified through various chemical methodologies, enabling chemists to tailor the molecule's properties for specific applications.

In conclusion, 2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic acid (CAS No. 1261969-39-4) represents a promising scaffold for drug discovery and development. Its unique structural features make it an attractive intermediate for synthesizing biologically active molecules with potential applications across multiple therapeutic areas. As research continues to uncover new synthetic strategies and biological targets, this compound is poised to play an increasingly important role in pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:1261969-39-4)2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid
A1122034
清らかである:99%
はかる:5g
価格 ($):687.0